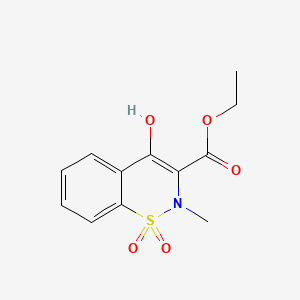

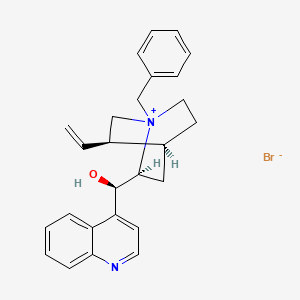

![molecular formula C₆₆H₆₈CaN₄O₁₀ B1141746 Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate CAS No. 433289-83-9](/img/structure/B1141746.png)

Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex calcium compounds often involves multi-step reactions, including the formation of ligands, complexation with calcium, and purification of the final product. For compounds similar in complexity to the one , methodologies might include cyclizing Michael addition or modified Hantzsch reactions, as demonstrated in the synthesis of related calcium antagonists and calcium complexation agents (Arima Hideki et al., 1988).

Molecular Structure Analysis

Molecular structure analysis of such compounds often involves X-ray crystallography or NMR spectroscopy, revealing coordination geometries and ligand environments. For example, crystal structure analysis has elucidated the geometry around calcium ions in similar compounds, showcasing how ligands coordinate in distinct manners to form stable complexes (J. T. Gerig et al., 1987).

Applications De Recherche Scientifique

Calcium's Role in Agriculture and Plant Health

Research shows calcium's significant effects on plant growth and health, including its ability to enhance fruit quality, mitigate crop loss, and improve resistance to environmental stressors. For instance, calcium applications in sweet cherries have been studied for their potential to reduce rain cracking and extend postharvest shelf life, although results vary depending on application methods and environmental conditions (Winkler & Knoche, 2019). Similarly, calcium plays a crucial role in combating the toxic effects of heavy metals like cadmium in plants, suggesting its utility in phytoremediation efforts (Huang et al., 2017).

Calcium in Environmental Management

The versatility of calcium compounds, such as hydroxyapatite (Ca10(PO4)6(OH)2), has been highlighted in environmental cleanup applications. Hydroxyapatite exhibits great adsorption capacities, making it effective in treating air, water, and soil pollution by adsorbing contaminants and facilitating their removal (Ibrahim et al., 2020).

Calcium in Health and Disease Prevention

Studies on calcium's role in human health have explored its potential to prevent cardiovascular disease and other health conditions. While the benefits of calcium for bone health are well-documented, its impact on cardiovascular health is complex and warrants further research. For example, dietary calcium has been examined for its cholesterol-lowering effects, although clinical evidence remains variable and inconclusive (Mulet-Cabero & Wilde, 2021).

Mécanisme D'action

Target of Action

The primary targets of this compound are yet to be identified. It is a complex molecule with multiple functional groups, including fluorophenyl, phenylcarbonimidoyl, propan-2-ylpyrrol-1-yl, and dihydroxyheptanoate .

Mode of Action

The mode of action of this compound is not well-documented. Given its complex structure, it is likely to interact with its targets in a multifaceted manner. The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Its potential to influence various pathways is suggested by its complex structure and the presence of multiple functional groups .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties play a crucial role in determining the bioavailability of the compound. Future research should focus on understanding these properties to optimize the compound’s therapeutic potential .

Result of Action

Given its complex structure, it is likely to have diverse effects at the molecular and cellular levels .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence its action . Future studies should consider these factors to optimize the compound’s therapeutic efficacy .

Propriétés

IUPAC Name |

calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C33H36N2O5.Ca/c2*1-22(2)31-30(33(40)34-25-16-10-5-11-17-25)29(23-12-6-3-7-13-23)32(24-14-8-4-9-15-24)35(31)19-18-26(36)20-27(37)21-28(38)39;/h2*3-17,22,26-27,36-37H,18-21H2,1-2H3,(H,34,40)(H,38,39);/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJBDHBNPXANQZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H70CaN4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1119.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

433289-83-9 |

Source

|

| Record name | Defluoro Atorvastatin Calcium Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

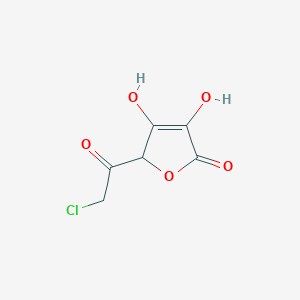

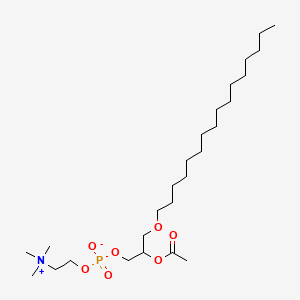

![5-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141663.png)

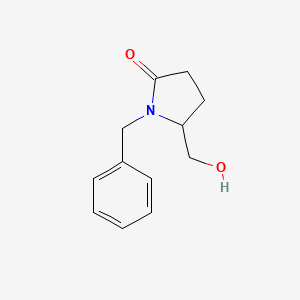

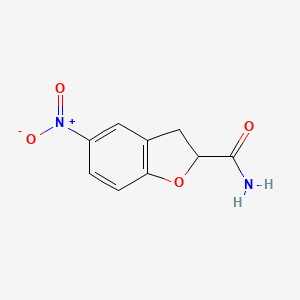

![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)